Magnesium dihydrogen di-L-aspartate
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Overview
Description
Magnesium dihydrogen di-L-aspartate is a magnesium salt of aspartic acid, widely recognized for its high bioavailability and significant role in nutritional supplements. This compound is utilized to address magnesium deficiencies and support metabolic functions. It is particularly noted for its ability to promote muscle relaxation and enhance neurological function, making it a valuable component in sports nutrition and overall health management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium dihydrogen di-L-aspartate can be synthesized by reacting L-aspartic acid with magnesium oxide. The reaction typically occurs in an aqueous medium with heating. The solution is then cooled, filtered, and evaporated to obtain the product . Another method involves using organic solvents like acetone to precipitate the product, enhancing its stability and yield .
Industrial Production Methods: In industrial settings, the synthesis involves solid-liquid reactions where L-aspartic acid and magnesium oxide are used as raw materials. The reaction conditions are optimized to achieve high yields, typically around 92%, with reaction temperatures maintained between 70-75°C and pH levels controlled between 8.0 and 8.5 .
Chemical Reactions Analysis
Types of Reactions: Magnesium dihydrogen di-L-aspartate primarily undergoes substitution reactions due to the presence of the magnesium ion and the aspartate moiety. It can also participate in chelation reactions, forming complexes with other metal ions.
Common Reagents and Conditions: The compound reacts with various reagents under mild conditions. For instance, it can form complexes with calcium ions in aqueous solutions. The reactions are typically carried out at room temperature, and the products are isolated through filtration and evaporation techniques .
Major Products Formed: The major products formed from these reactions include chelated complexes with other metal ions, which are often used in nutritional supplements and medical applications .
Scientific Research Applications
Magnesium dihydrogen di-L-aspartate has diverse applications across multiple fields:
Mechanism of Action
Magnesium dihydrogen di-L-aspartate exerts its effects by increasing the intracellular concentration of magnesium ions. Magnesium acts as a cofactor for various enzymes, including those involved in ATP synthesis and muscle contraction. The compound enhances the function of sodium-potassium pumps in myocardial cells, thereby supporting cardiovascular health . The chelated structure of this compound ensures high bioavailability and efficient absorption in the body .
Comparison with Similar Compounds
- Magnesium citrate
- Magnesium carbonate
- Magnesium oxide
- Magnesium sulfate
Comparison: Magnesium dihydrogen di-L-aspartate stands out due to its high bioavailability and water solubility compared to other magnesium salts. While magnesium oxide and magnesium carbonate have lower solubility and absorption rates, this compound ensures more efficient magnesium delivery to the body . This makes it particularly effective in addressing magnesium deficiencies and supporting metabolic functions.
Properties
CAS No. |
72231-13-1 |
---|---|
Molecular Formula |
C8H12MgN2O8 |
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
RXMQCXCANMAVIO-CEOVSRFSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Mg+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2] |
Related CAS |
56-84-8 (Parent) |
Origin of Product |
United States |
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